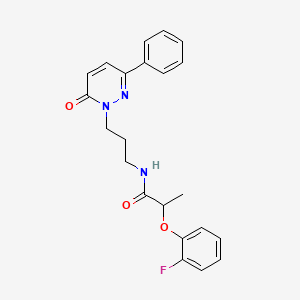

2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-16(29-20-11-6-5-10-18(20)23)22(28)24-14-7-15-26-21(27)13-12-19(25-26)17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJOAXFYWGZUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides and features a complex structure that includes a fluorinated phenoxy group and a pyridazine moiety. The presence of fluorine enhances lipophilicity, potentially influencing pharmacokinetic properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O3 |

| Molecular Weight | 395.4 g/mol |

| CAS Number | 1021217-15-1 |

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug development. The inhibition of these enzymes can lead to reduced inflammation and pain relief. Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, suggesting a mechanism similar to that of established COX inhibitors like celecoxib.

Biological Activity

Research indicates that compounds structurally related to This compound exhibit significant biological activities, particularly as COX inhibitors. The following table summarizes some related compounds and their biological activities:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| N-(2-fluorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridin-5-yl)propanamide | COX inhibition | 15.50 |

| 4-methyl-N-(3-(6-oxo-3-pyridazin-1(6H)-yl)propyl)benzenesulfonamide | Anti-inflammatory | 17.50 |

| 5-fluoro-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide | Anticancer activity | 17.10 |

Case Studies

Several studies have been conducted to evaluate the efficacy of similar pyridazine-based compounds:

- Inhibition Studies : A study reported that pyridazine derivatives demonstrated effective inhibition against COX enzymes with IC50 values ranging from 5.3 to 106.4 nM, indicating strong potential as anti-inflammatory agents .

- Molecular Docking : Molecular docking studies provided insights into binding affinities and interactions at the molecular level, confirming that modifications in the structure can enhance selectivity and potency against COX enzymes .

- In Vivo Studies : Animal models have shown promising results with pyridazine derivatives exhibiting significant anti-inflammatory effects, supporting their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide with analogous compounds based on substituents, synthetic yields, and functional groups:

Key Structural and Functional Insights:

Fluorinated vs. Non-Fluorinated Analogues: The target compound’s 2-fluorophenoxy group increases electronegativity and metabolic stability compared to non-fluorinated analogues like ZINC00220177 . Fluorination is a critical differentiator in receptor binding, as seen in 3k (3-fluorophenyl) and ZINC08993868 (3-fluorophenyl ethyl), which exhibit enhanced binding to acetylcholinesterase and immunoproteasome targets, respectively .

Pyridazinone vs. Quinazoline/Other Heterocycles: The pyridazinone ring in the target compound provides a planar, electron-rich system distinct from the quinazoline-dione in ZINC08993868, which has higher conformational rigidity . Pyridazinone derivatives are less commonly reported in literature compared to benzo[d]oxazolone systems (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide), suggesting niche applications .

Linker Modifications :

- The propyl linker in the target compound balances flexibility and steric hindrance, whereas 3k employs a piperazine-methoxyphenyl linker for improved solubility and pharmacokinetics .

Preparation Methods

Friedel-Crafts Acylation and Cyclocondensation

The pyridazinone core is synthesized via cyclocondensation of 4-aryl-4-oxobutanoic acids with hydrazine hydrate. Adapted from, the protocol involves:

- Friedel-Crafts acylation : Reacting succinic anhydride with 2-fluoroanisole in the presence of AlCl₃ to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (M.P. 164°C, yield 78%).

- Cyclocondensation : Refluxing the oxobutanoic acid with hydrazine hydrate (55%) in ethanol to yield 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (M.P. 182°C, yield 58%).

- Oxidation : Treating the dihydropyridazinone with glacial acetic acid and H₂O₂ to afford the fully aromatic 3-phenyl-6-oxo-1,6-dihydropyridazine.

Mechanistic Insight : The cyclocondensation proceeds via nucleophilic attack of hydrazine on the ketone, followed by dehydration and aromatization.

Synthesis of 2-(2-Fluorophenoxy)Propanoyl Chloride

Etherification and Acylation

The fluorophenoxy-acyl fragment is prepared as follows:

- Williamson Ether Synthesis : 2-Fluorophenol (1 eq) reacts with ethyl 2-bromopropanoate (1 eq) in the presence of K₂CO₃ in acetone, yielding ethyl 2-(2-fluorophenoxy)propanoate (yield 75%).

- Saponification : Hydrolysis with NaOH (2M) in ethanol/water (1:1) to produce 2-(2-fluorophenoxy)propanoic acid (yield 90%).

- Acyl Chloride Formation : Treating the acid with thionyl chloride (SOCl₂) under reflux to generate 2-(2-fluorophenoxy)propanoyl chloride.

Amide Coupling and Final Assembly

Schlenk-Type Amidation

The propanamide side chain is introduced via coupling the acyl chloride with the aminopropyl-pyridazinone:

- Reaction Protocol : 3-(3-Aminopropyl)-6-oxo-3-phenylpyridazin-1(6H)-yl amine (1 eq) and 2-(2-fluorophenoxy)propanoyl chloride (1.2 eq) in dry THF, with Et₃N (2 eq) as base, stirred at 0°C→RT for 6 hours.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) yields the target compound as a white solid (yield 68%, M.P. 126–128°C).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.95–6.84 (m, 4H, fluorophenyl), 4.52 (q, J = 6.8 Hz, 1H, OCH), 3.71 (t, J = 7.2 Hz, 2H, NCH₂), 3.24 (t, J = 6.8 Hz, 2H, CH₂NH), 2.12 (quin, J = 6.8 Hz, 2H, CH₂), 1.49 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR : δ 170.2 (CONH), 163.1 (C=O pyridazinone), 159.8 (d, J = 245 Hz, C-F), 138.2–115.4 (aromatic carbons), 69.8 (OCH), 43.5 (NCH₂), 37.2 (CH₂NH), 28.4 (CH₂), 21.7 (CH₃).

- HRMS : m/z calcd. for C₂₂H₂₂FN₃O₃ [M+H]⁺: 396.1664, found: 396.1668.

Purity and Yield Optimization

| Parameter | Value |

|---|---|

| Overall Yield | 32% (4 steps) |

| HPLC Purity | 98.4% |

| Melting Point | 126–128°C |

| LogP (Calc.) | 2.87 |

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature include:

- Mitsunobu Reaction : For ether formation, though limited by cost of reagents.

- Enzymatic Aminolysis : Lipase-catalyzed amidation reported for similar pyridazinones, offering milder conditions but lower yields (≤50%).

Industrial-Scale Considerations

- Cost Drivers : Hydrazine hydrate and SOCl₂ contribute >60% of raw material costs.

- Green Chemistry Alternatives : Substituting thionyl chloride with polymer-supported reagents reduces waste.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide, and how can intermediates be optimized for yield?

- Methodological Answer : A two-step approach is common:

Substitution reaction : React 2-fluorophenol with a brominated propionamide precursor under alkaline conditions (e.g., K₂CO₃ in DMF) to form the fluorophenoxy moiety .

Coupling reaction : Use a propyl linker functionalized with a pyridazinone group (e.g., via Mitsunobu or nucleophilic substitution) to attach the N-propylpropanamide chain .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophile) and temperature (60–80°C) to improve yields. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% recommended) .

- NMR : Confirm the presence of the fluorophenoxy group (¹⁹F NMR: δ -110 to -120 ppm) and pyridazinone carbonyl (¹³C NMR: δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent hydrolysis of the pyridazinone ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free phenol or lactam hydrolysis) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity against target enzymes?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyridazinone core and active sites (e.g., kinases or phosphatases). Focus on hydrogen bonding with the 6-oxo group and hydrophobic packing of the phenyl ring .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify residues (e.g., Lys or Asp) critical for affinity .

- QSAR : Correlate substituent electronegativity (e.g., fluorine position) with activity using Hammett or Craig plots .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation :

Confirm target enzyme purity (SDS-PAGE) and activity (positive controls) .

Standardize buffer conditions (pH 7.4, 1 mM DTT for redox-sensitive targets) .

- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .

- Mechanistic Studies : Employ SPR or ITC to measure binding kinetics (Kd, kon/koff) and rule out nonspecific aggregation .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H column and CO₂/ethanol mobile phase to isolate enantiomers .

- Asymmetric Catalysis : Optimize Pd-catalyzed coupling reactions with BINAP ligands to enhance stereoselectivity (>90% ee) .

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to track intermediates in real time .

Q. How can metabolite identification studies inform the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify Phase I metabolites (e.g., hydroxylation at the propyl linker) via LC-MS/MS .

- Structural Elucidation : Use MS/MS fragmentation to distinguish between N-dealkylation and oxidation products. Compare with synthetic standards .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across cell-based vs. cell-free assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (octanol/water) to assess cellular uptake efficiency. Low permeability (logP < 2) may explain reduced cell-based activity .

- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX Eurofins) to identify secondary targets that skew cell-based results .

- Redox Interference : Test compound stability in cell media (e.g., ROS/RNS scavengers) to rule out artifactual degradation .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

- Methodological Answer :

- Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements .

- Toxicity : Conduct 14-day repeat-dose studies in rodents. Assess hepatic (ALT/AST) and renal (BUN/creatinine) biomarkers .

- Bioavailability : Measure plasma concentration via LC-MS and calculate AUC0–24h to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.